(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
CAS No.: 58311-53-8
Cat. No.: VC2824879
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58311-53-8 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1 |
| Standard InChI Key | WTFJJYYGWFKOQH-VKHMYHEASA-N |
| Isomeric SMILES | C[C@H]1C(=O)OC(=O)N1C |
| SMILES | CC1C(=O)OC(=O)N1C |
| Canonical SMILES | CC1C(=O)OC(=O)N1C |
Introduction
Chemical Structure and Properties
Basic Information
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is characterized by its specific chemical identity and structural features. The table below summarizes its basic chemical information:
| Parameter | Value |
|---|---|
| IUPAC Name | (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione |
| Common Synonyms | (S)-3,4-Dimethyloxazolidine-2,5-dione, (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, N-methylalanine-N-carboxyanhydride |
| CAS Number | 58311-53-8 |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| InChI Key | Referenced in chemical databases |
| European Community (EC) Number | 692-745-9 |
The compound contains a stereogenic center at the 4-position with an S configuration, which is critical for its specific chemical reactivity and potential biological activities .
Physical Properties
The physical properties of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione determine its behavior in various chemical environments and applications. The following table presents its key physical characteristics:
| Property | Value |
|---|---|
| Physical State | Typically a solid at room temperature |
| Boiling Point | 149.5±23.0°C (predicted at 760 mmHg) |
| Density | 1.243±0.06 g/cm³ (predicted) |
| Solubility | Soluble in polar organic solvents |
| Storage Conditions | Inert atmosphere, store in freezer under -20°C |
These physical properties influence the handling, storage, and application of the compound in laboratory and industrial settings .
Chemical Properties
The chemical properties of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione are largely determined by its functional groups and stereochemistry:
-
Reactivity: The compound contains carbonyl groups at positions 2 and 5, making it susceptible to nucleophilic attacks.
-
Acidity: It has an estimated pKa of approximately -2.02±0.40 (predicted), indicating its weak acidic character.
-
Stability: The compound is sensitive to moisture and air, requiring storage under inert conditions.
-
Stereochemical Significance: The S configuration at the 4-position confers specific stereochemical outcomes in reactions where this compound serves as a chiral auxiliary or building block .
Synthesis Methods
Laboratory Synthesis
Multiple synthetic routes have been developed for preparing (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, each with specific advantages depending on the starting materials and desired scale.
From N-Methyl-L-alanine
One established synthesis pathway begins with N-Methyl-L-alanine, which is converted to its N-carboxyanhydride form:
-
N-Methyl-L-alanine is protected as Boc-N-Methyl-L-alanine
-
The protected compound is converted to (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid
-
Cyclization is achieved using one of several reagents: 1,1'-Carbonyldiimidazole, Triphosgene, or Phosgene
-
The resulting cyclized product is (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Chiral Resolution Method
An alternative approach involves chiral resolution:
-
Reaction of an appropriate aniline with glycidol
-
Resolution of the resulting amino-diol using (R)-mandelic acid
-
Cyclization with diethylcarbonate to form the oxazolidine ring
-
Further modifications to introduce the required methyl groups at the 3 and 4 positions
Industrial Production
For larger-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The industrial synthesis typically involves:
-
Use of automated systems for precise control over reaction parameters
-
Optimization of temperature, pressure, and reactant concentrations
-
Specialized purification processes to achieve high purity (typically >97%)
-
Quality control measures including HPLC, NMR, and chiral analysis
Chemical Reactions
Types of Reactions
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione participates in various chemical transformations, making it valuable in organic synthesis:
Oxidation Reactions
The compound can undergo oxidation to introduce additional functional groups, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can modify the ring structure or the methyl groups to create functionalized derivatives.
Reduction Reactions
Reduction of the dione functionality can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxyl groups. This is particularly useful for creating precursors to other valuable compounds.
Substitution Reactions
Nucleophilic substitution reactions can replace one of the methyl groups with other substituents, allowing for the synthesis of diverse derivatives. These reactions typically require strong bases like sodium hydride along with appropriate nucleophiles .
Reaction Mechanisms
The reactivity of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is largely governed by its heterocyclic structure and the presence of the dione functionality. The carbonyl groups at positions 2 and 5 make the compound susceptible to nucleophilic attack, while the stereocenter at position 4 influences the stereochemical outcome of reactions.
In coupling reactions, the compound can serve as a chiral auxiliary, directing the stereochemistry of new stereocenters formed in the reaction. For example, in oxidative homocoupling reactions similar to those described for related compounds, the stereochemistry at the 4-position can influence the configuration of the coupling products .
Applications
Chiral Building Block in Organic Synthesis
The compound serves as a crucial building block in organic synthesis due to its defined stereochemistry. Its application in this field includes:
-
Synthesis of chiral ligands for asymmetric catalysis
-
Production of enantiomerically pure compounds for pharmaceutical applications
-
Serving as a chiral auxiliary in stereoselective transformations
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, enhancing its utility in synthesizing complex molecules with specific three-dimensional structures.
Other Industrial Applications
The compound finds applications in the development of new materials such as specialized polymers and resins. Its specific chemical properties enable the formulation of materials with tailored characteristics for various industrial applications.
Recent Research Findings
Recent studies have expanded our understanding of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and its applications. Key research findings include:
Stereoselective Synthesis
Research has focused on improving the stereoselective synthesis of this compound to achieve higher enantiomeric purity. New methodologies have been developed that provide more efficient routes with improved yields and stereoselectivity.
Biological Activity Studies
Recent investigations have explored the biological activities of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and its derivatives:
| Biological Activity | Study Results | Reference |
|---|---|---|
| Antibacterial | Moderate activity against gram-positive bacteria | Various sources |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in bacterial cell wall synthesis | Inferred from similar compounds |
| Antifungal | Some derivatives show activity against fungal strains | Research articles |
Applications in Drug Synthesis
Ongoing studies are investigating the role of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in synthesizing oxazolidinone antibiotics, which are effective against resistant bacterial strains. The compound's structure makes it a valuable intermediate in the synthesis of these important pharmaceutical agents .
Comparison with Similar Compounds
Understanding the relationship between (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and similar compounds provides valuable insights into its unique properties and applications.
Structural Analogs
Several structural analogs of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione exist, each with distinct properties:
| Compound | CAS Number | Key Differences | Properties Comparison |
|---|---|---|---|
| (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | 91049-52-4 | Opposite stereochemistry at C4 | Similar chemical properties but different biological activities |
| (S)-4-Isopropyloxazolidine-2,5-dione | 24601-74-9 | Isopropyl group at position 4 instead of methyl | Different steric and electronic properties |
| 3,4-dimethyl-2-oxazolidinone | - | Lacks the 5-position carbonyl | Different reactivity profile |
The enantiomer, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, is particularly notable as it possesses similar chemical properties but potentially different biological activities due to the inverted stereochemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume